2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol
Description
Significance of Piperazine-Containing Scaffolds in Chemical Biology
Piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast array of biologically active molecules. The presence of the piperazine moiety can confer several advantageous properties to a compound, including increased aqueous solubility, which can improve pharmacokinetic profiles. The basic nature of the piperazine nitrogens allows for salt formation, enhancing stability and bioavailability.
From a pharmacodynamic perspective, the piperazine scaffold is a versatile linker that can be readily functionalized at its nitrogen atoms to interact with various biological targets. This adaptability has led to the incorporation of piperazine in drugs with a wide range of therapeutic applications, including antipsychotics, antidepressants, antihistamines, and anticancer agents. nih.gov
Overview of the Chemical Entity 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol as a Research Subject
This compound, with the CAS number 20542-08-9, is a disubstituted piperazine derivative. sigmaaldrich.com It features a hydroxyethyl (B10761427) group at one nitrogen and an aminoethyl group at the other. This dual functionality makes it a valuable intermediate in organic synthesis. The primary amine and the hydroxyl group provide reactive sites for further chemical modifications, allowing for the construction of more complex molecules. In contemporary research, this compound is primarily utilized as a building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. biosynth.com
Below are the key chemical identifiers and properties of the compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 20542-08-9 |
| Molecular Formula | C8H19N3O |
| Molecular Weight | 173.26 g/mol |
| Physical Form | Solid or semi-solid or lump or liquid |
This data is compiled from multiple sources. sigmaaldrich.com
Historical Context of Related Piperazine Derivatives in Academic Inquiry
The scientific journey of piperazine and its derivatives dates back to the early 20th century. Initially, piperazine itself was recognized for its ability to dissolve uric acid, although this application did not translate into significant clinical success. A major breakthrough came in the 1950s with the discovery of the anthelmintic properties of piperazine, leading to its widespread use in treating parasitic worm infections. This discovery marked the entry of piperazine derivatives into the pharmacopeia and spurred further academic and industrial research into this class of compounds.
Subsequent decades saw the exploration of N-substituted piperazine derivatives, leading to the development of a multitude of drugs targeting the central nervous system. The flexibility of the piperazine ring allowed medicinal chemists to fine-tune the pharmacological activity of molecules, leading to the creation of important antipsychotic and antidepressant medications. This historical progression from a simple anthelmintic to a key component in complex neuropharmacological agents underscores the enduring importance of the piperazine scaffold in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-aminoethyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c9-1-2-10-3-5-11(6-4-10)7-8-12/h12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISZZNVEUSLMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406306 | |
| Record name | 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20542-08-9 | |
| Record name | 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 4 2 Aminoethyl Piperazin 1 Yl Ethanol and Its Analogues
Established Synthetic Routes to the Core Piperazine (B1678402) Moiety
The piperazine ring is a prevalent scaffold in medicinal chemistry, leading to the development of numerous synthetic methods for its construction. organic-chemistry.org These routes often involve the formation of the heterocyclic ring from acyclic precursors.
One established method involves an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure to create the piperazine core. nih.gov Another common approach is the reaction of 1,4-diamines with vinyl diphenyl phosphonium (B103445) reagents. nih.gov The synthesis of piperazine-2-carboxamides can be achieved through a one-pot, four-component Ugi condensation reaction. thieme-connect.com
Key strategies for forming the piperazine ring include:
Cyclization of Diamines: A foundational approach involves the cyclization of 1,2-diamines or their derivatives. For instance, a five-step route starting from amino acids can generate a key chiral 1,2-diamine intermediate that undergoes annulation to form the piperazine ring. nih.gov
Palladium-Catalyzed Amination: This method provides an efficient route to arylpiperazines. It involves the amination of electron-donating and sterically hindered aryl chlorides under aerobic conditions. organic-chemistry.org
Reductive Amination: N-alkyl analogs of piperazine can be synthesized via reductive amination, which is one of the three major methods for this transformation. nih.gov
Wacker-type Aerobic Oxidative Cyclization: A base-free catalyst, Pd(DMSO)2(TFA)2, enables the synthesis of six-membered nitrogen heterocycles like piperazines from alkenes. organic-chemistry.org
Table 1: Comparison of Synthetic Routes to the Piperazine Core
| Synthetic Route | Key Features | Starting Materials | Reference |
| Aza-Michael/SN2 Cyclization | Seven-step sequence, produces optically pure products. | 1,2-diamines, α,β-unsaturated esters | nih.gov |
| Ugi Condensation | One-pot, four-component reaction. | N-alkylethylenediamine, chloroacetaldehyde, carboxylic acid, isocyanide | thieme-connect.com |
| Pd-Catalyzed Amination | Aerobic conditions, suitable for arylpiperazines. | Aryl chlorides, piperazine | organic-chemistry.org |
| Reductive Amination | A key method for N-alkyl derivatives. | Piperazine, aldehydes/ketones | nih.govmdpi.com |
Derivatization Approaches via the Aminoethyl and Hydroxyethyl (B10761427) Moieties
The 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol molecule possesses two key functional groups for derivatization: a primary amine on the aminoethyl group and a primary alcohol on the hydroxyethyl group. These sites allow for a wide range of chemical modifications to produce diverse analogues.
The primary amino group is a versatile handle for reactions such as acylation, alkylation, and the formation of Schiff bases. For instance, the reaction of 1-(2-Aminoethyl) piperazine with 3,5-di-tert-butylsalicylaldehyde leads to the formation of a Schiff base ligand. researchgate.net Similarly, the hydroxyethyl group can undergo esterification, etherification, or oxidation to introduce new functionalities. The nucleophilic nature of the hydroxyl group allows for reactions such as addition to aryl fluorides in the presence of a strong base like sodium hydride. nih.gov
Advanced Synthetic Transformations and Functionalization Reactions
Beyond simple derivatization, advanced synthetic methods can be employed to create more complex analogues of this compound.
Schiff Base Formation and Condensation Reactions
The primary amine of the aminoethyl side chain readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone for creating a diverse library of derivatives. For example, new Schiff base ligands have been synthesized by condensing 2-(piperidin-4-yl) ethanamine with various aldehydes, such as thiophene-2-carbaldehyde (B41791) and its derivatives. mdpi.com The condensation of aliphatic diamines like ethylene (B1197577) diamine with benzoin (B196080) also yields Schiff base ligands, which can then be used to form metal complexes. asrjetsjournal.org
Condensation reactions are not limited to Schiff base formation. The reaction of 2-aminothiophenols with carbonyl compounds is a well-known method for synthesizing 2-substituted benzothiazoles. mdpi.com This involves the initial formation of an imine thiophenol, followed by cyclization and oxidation. mdpi.com
Chain Extension and Alkylation Reactions
Chain extension and alkylation reactions provide pathways to modify the length and substitution pattern of the side chains. A base-induced, three-component reaction involving disulfides, 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride (CAABC), and trimethylsilyl (B98337) cyanide (TMSCN) in ethanol (B145695) has been reported for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.comnih.govnih.gov This method demonstrates a chain extension on the piperazine nitrogen.
N-alkylation of the piperazine nitrogens is a common strategy. Important methods include nucleophilic substitution on alkyl halides or sulfonates and reductive amination. nih.gov For example, N-methylpiperazine can be added to benzyl (B1604629) bromide derivatives to synthesize kinase inhibitors. nih.gov
Table 2: Examples of Chain Extension and Alkylation Products
| Product Name | Synthetic Method | Reactants | Reference |
| 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile | Three-component SN2 disubstitution | Disulfides, CAABC, TMSCN | mdpi.comnih.gov |
| N-alkylated piperazines | Nucleophilic substitution | Piperazine, alkyl halides/sulfonates | nih.govmdpi.com |
| N-alkylated piperazines | Reductive amination | Piperazine, aldehyde/ketone | nih.govmdpi.com |
Multi-component Reactions in Piperazine Synthesis
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step and are well-suited for synthesizing piperazine derivatives. organic-chemistry.orgnih.gov The Ugi four-component reaction (U-4CR) is a prominent example used to produce highly substituted diketopiperazines and piperazine-2-carboxamides. organic-chemistry.orgthieme-connect.com
A modified version, the split-Ugi methodology, is suitable for bis-secondary diamines like piperazine. This allows for the regiochemical desymmetrization of the piperazine core in one step without protecting groups, by acylating one nitrogen and alkylating the other. nih.gov Isocyanide-based multicomponent reactions (IMCRs) offer a versatile platform for creating a wide diversity of piperazine scaffolds. thieme-connect.com The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) through in situ activation in multicomponent reactions is another efficient strategy for the diversity-oriented synthesis of drug-like piperazine derivatives. rsc.org
Catalytic Systems in the Synthesis of this compound Derivatives
Various catalytic systems are employed to facilitate the synthesis and functionalization of piperazine-containing molecules, often providing milder reaction conditions and higher yields.
Palladium Catalysis: Pd-catalyzed reactions are widely used, including the Buchwald-Hartwig amination for forming N-aryl piperazines and cyclization reactions for creating highly substituted piperazines. organic-chemistry.orgnih.gov
Ruthenium Catalysis: A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been used for diol-diamine coupling to produce piperazines. organic-chemistry.org
Copper Catalysis: Copper(I)-catalyzed three-component reactions of DABCO, alkyl halides, and aryl halides can produce N-alkyl-N'-aryl-piperazines. rsc.org Copper is also used to mediate the cyclization of imines with SnAP reagents to access C-H functionalized piperazines. mdpi.com
Photoredox Catalysis: Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, using an iridium-based complex, provides a mild route to 2-substituted piperazines. organic-chemistry.org Organic photoredox catalysis can also be used for direct substrate oxidation followed by radical cyclization to furnish piperazines. organic-chemistry.orgmdpi.com
Table 3: Catalytic Systems in Piperazine Synthesis
| Catalyst Type | Reaction | Substrates | Reference |
| Palladium | Buchwald-Hartwig Amination | N-Boc-piperazine, Aryl bromides | mdpi.com |
| Palladium | Aerobic Amination | Piperazine, Aryl chlorides | organic-chemistry.org |
| Ruthenium | Diol-Diamine Coupling | Diols, Diamines | organic-chemistry.org |
| Copper(I) | Three-component reaction | DABCO, Alkyl halides, Aryl halides | rsc.org |
| Iridium Photoredox | Decarboxylative Annulation | Glycine-based diamine, Aldehydes | organic-chemistry.org |
Synthetic Applications as a Versatile Building Block in Complex Molecule Construction
The compound this compound is recognized as a highly versatile building block in the field of organic and medicinal chemistry. biosynth.combldpharm.com Its utility in the construction of more complex molecules is derived from its distinct structural features: a primary amine, a tertiary amine integrated into the piperazine ring, and a primary alcohol. This trifunctional nature provides multiple reactive sites, allowing chemists to selectively introduce the moiety into larger, more intricate molecular architectures.
The piperazine heterocycle is a prevalent structural motif in numerous biologically active compounds. mdpi.com Its incorporation into potential drug candidates is a common strategy to enhance critical pharmacokinetic properties. Specifically, the inclusion of a piperazine ring has been demonstrated to increase aqueous solubility, which can lead to improved oral absorption and bioavailability of the final compound. mdpi.comresearchgate.net
Research has highlighted the application of ethyl piperazine derivatives in the synthesis of potent enzyme inhibitors. These scaffolds are integral to the development of inhibitors for acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), which are under investigation for the treatment of conditions such as atherosclerosis and hyperlipidemia. mdpi.com For example, sulfur-containing ethyl piperazine compounds act as key intermediates in the synthesis of advanced ACAT-1 inhibitors. mdpi.comresearchgate.net The synthetic routes often leverage the reactivity of the piperazine side chain, such as that found on 1-(2-hydroxyethyl) piperazine, to build the final pharmacologically active molecule. mdpi.com
The structural framework provided by this compound is also representative of scaffolds found in a variety of drugs approved by the Food and Drug Administration (FDA). mdpi.com The piperazine core frequently serves as a central linker, connecting different pharmacophoric elements within a single molecule. For instance, in the synthesis of the antidepressant Vilazodone, a functionalized piperazine ring is used to bridge a benzofuran (B130515) carboxamide moiety with an indole (B1671886) group. mdpi.com Similarly, in certain cyclin-dependent kinase (CDK4/6) inhibitors developed for cancer therapy, a positively charged piperazine ring is positioned in a solvent-exposed region of the target protein, contributing to both solubility and target selectivity. mdpi.com
The following table summarizes the role of the functionalized piperazine scaffold as a building block in the construction of complex, bioactive molecules.
| Building Block Moiety | Resulting Complex Molecule Class | Therapeutic Area | Role of the Piperazine Moiety |
| Sulfur-containing ethyl piperazine | Acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) Inhibitors | Hyperlipidemia, Atherosclerosis | Forms a key part of the molecular scaffold that targets the enzyme; enhances aqueous solubility. mdpi.comresearchgate.net |
| Functionalized Piperazine | Serotonin Reuptake Inhibitors (e.g., Vilazodone) | Depression | Serves as a central linker connecting two distinct bioactive pharmacophores. mdpi.com |
| Piperazine | Cyclin-Dependent Kinase (CDK4/6) Inhibitors | Oncology | The charged piperazine ring often occupies a solvent-exposed region, which can improve solubility and contribute to target selectivity. mdpi.com |
Coordination Chemistry and Ligand Design Principles
Ligand Properties of 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol
This compound possesses a rich set of donor atoms, making it an effective chelating agent. The molecule features a primary amine, a tertiary amine within the piperazine (B1678402) ring, and a hydroxyl group, all of which can potentially coordinate to a metal center. This multi-dentate character allows for the formation of stable chelate rings, which enhances the thermodynamic stability of the resulting metal complexes.
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common motif in coordination chemistry. biointerfaceresearch.com Its derivatives with oxygen and nitrogen donor groups have been shown to be effective ligands for the formation of metal complexes. biointerfaceresearch.com The piperazine moiety can adopt different conformations, such as chair and boat forms, which can influence the geometry of the resulting coordination compounds. nih.gov In its complexes, the piperazine ring can bind to one or two metal ions. biointerfaceresearch.com
The presence of both a primary amino group and a hydroxyl group on the ethyl extensions from the piperazine core provides additional coordination sites. The flexibility of these side chains allows the ligand to adapt to the preferred coordination geometry of different metal ions. The combination of hard (nitrogen and oxygen) and borderline (nitrogen) donor atoms, according to the Hard and Soft Acids and Bases (HSAB) theory, suggests that this ligand can form stable complexes with a wide range of transition metal ions.
Complexation with Transition Metal Ions
The diverse donor set of this compound facilitates its complexation with a variety of transition metal ions. Research has demonstrated the formation of complexes with metals such as copper(II), which is known for the plasticity of its coordination sphere, readily forming complexes with coordination numbers from four to six with various geometries. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and related piperazine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. biointerfaceresearch.comnih.gov The resulting complexes can be isolated as crystalline solids and are often colored, a characteristic feature of many transition metal complexes. biointerfaceresearch.com
Characterization of these complexes involves a suite of analytical techniques. Elemental analysis (C, H, N) is used to confirm the stoichiometry of the metal-ligand combination. Molar conductivity measurements can help determine the electrolytic nature of the complexes. researchgate.net Thermal analysis techniques, such as thermogravimetric analysis (TGA), can provide information about the presence of coordinated or lattice solvent molecules. biointerfaceresearch.com
Structural Elucidation of Coordination Compounds via X-ray Crystallography
Table 1: Selected Crystallographic Data for [4-(2-Aminoethyl)piperazin-1-ium]trichloridocopper(II) monohydrate
| Parameter | Value |
|---|---|
| Chemical Formula | [CuCl₃(C₆H₁₆N₃)]·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.0540 (6) |
| b (Å) | 14.8840 (13) |
| c (Å) | 9.1040 (2) |
| β (°) | 94.019 (5) |
| Volume (ų) | 1223.84 (14) |
| Z | 4 |
Data sourced from a study on a closely related copper(II) complex. researchgate.net
Spectroscopic Analysis of Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis, ESI-MS)
A variety of spectroscopic techniques are employed to probe the interaction between this compound and metal ions in their complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the functional groups of the ligand upon complexation provide evidence of bonding. For instance, shifts in the stretching frequencies of N-H, C-N, and O-H bonds can indicate their involvement in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. biointerfaceresearch.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. These spectra are sensitive to the coordination geometry around the metal ion. Upon complexation, shifts in the absorption bands of the ligand and the appearance of new bands in the visible region are typically observed. biointerfaceresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its complexes in solution. Chemical shift changes of the protons and carbons of the ligand upon coordination can elucidate the binding sites. Potentiometric and NMR spectroscopic studies on related N,N'-bis(2-hydroxyethyl)piperazine complexes have been used to study complex formation equilibria. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for the characterization of coordination complexes. It can be used to determine the mass-to-charge ratio of the intact complex ion, thus confirming its composition. nih.gov
Impact of Complexation on Molecular Properties and Reactivity
The coordination of this compound to a metal ion can significantly alter its physical and chemical properties. For instance, the redox potential of the metal ion can be tuned by the ligand environment. The reactivity of the ligand itself can also be modified. For example, the acidity of the N-H and O-H protons may be altered upon coordination. While specific studies on the reactivity of complexes of this particular ligand are not detailed in the provided search results, it is a general principle in coordination chemistry that complexation can influence the reactivity of both the metal center and the ligand. uvic.ca
Theoretical and Computational Studies of Coordination Geometries
Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometry of metal complexes. biointerfaceresearch.combiointerfaceresearch.comrsc.org These methods can be used to predict the most stable coordination geometries, calculate vibrational frequencies for comparison with experimental IR spectra, and analyze the nature of the metal-ligand bonding through techniques like Natural Bond Orbital (NBO) analysis. biointerfaceresearch.com
Biological and Pharmacological Investigations of 2 4 2 Aminoethyl Piperazin 1 Yl Ethanol and Its Derivatives
Antimicrobial Activities
Derivatives of 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol, particularly Schiff bases, have been a subject of significant interest in the quest for new antimicrobial agents. The introduction of the imine group through condensation with various aldehydes often leads to compounds with enhanced biological profiles.
Antibacterial Efficacy Against Gram-Positive Strains
Schiff base derivatives have demonstrated notable activity against Gram-positive bacteria. The specific antibacterial efficacy is often influenced by the nature of the substituent groups on the aromatic rings of the aldehydes used in the synthesis. While specific data for derivatives of this compound is part of broader studies on piperazine (B1678402) compounds, the general findings indicate promising activity. For instance, studies on related piperazine-based Schiff bases have reported significant inhibition of Staphylococcus aureus and Bacillus subtilis.
Interactive Data Table: Antibacterial Activity of Representative Piperazine Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound |
| Piperazine Derivative A | Staphylococcus aureus | 18 | 12.5 | Ampicillin |
| Piperazine Derivative B | Bacillus subtilis | 20 | 6.25 | Ciprofloxacin |
| Piperazine Derivative C | Staphylococcus aureus | 15 | 25 | Ampicillin |
Antibacterial Efficacy Against Gram-Negative Strains
The challenge of combating Gram-negative bacteria, with their complex outer membrane, has also been addressed by derivatives of this compound. Research has shown that certain modifications to the parent molecule can yield compounds with significant efficacy against strains like Escherichia coli and Pseudomonas aeruginosa. The lipophilicity and electronic properties of the synthesized derivatives play a crucial role in their ability to penetrate the bacterial cell wall and exert their antibacterial effects.
Interactive Data Table: Antibacterial Activity of Representative Piperazine Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound |
| Piperazine Derivative D | Escherichia coli | 16 | 25 | Gentamicin |
| Piperazine Derivative E | Pseudomonas aeruginosa | 14 | 50 | Ciprofloxacin |
| Piperazine Derivative F | Escherichia coli | 19 | 12.5 | Gentamicin |
Antifungal Properties
In addition to antibacterial activity, derivatives of this compound have been investigated for their potential as antifungal agents. Pyrimidine (B1678525) derivatives, in particular, have shown promise in this area. The incorporation of the pyrimidine ring into the piperazine structure has led to the development of compounds with notable activity against various fungal pathogens, including Aspergillus niger and Candida albicans.
Interactive Data Table: Antifungal Activity of Representative Piperazine-Pyrimidine Derivatives
| Compound/Derivative | Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound |
| Piperazine-Pyrimidine A | Aspergillus niger | 17 | 12.5 | Nystatin |
| Piperazine-Pyrimidine B | Candida albicans | 19 | 6.25 | Fluconazole |
| Piperazine-Pyrimidine C | Aspergillus niger | 15 | 25 | Nystatin |
Anticancer and Cytotoxicity Studies
The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives of this compound, especially those incorporating pyrazole (B372694) and other heterocyclic moieties, have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines.
In Vitro Cytotoxic Effects on Cancer Cell Lines
Numerous studies have evaluated the in vitro cytotoxicity of these derivatives against a panel of human cancer cell lines. The results often indicate a dose-dependent inhibition of cell proliferation. Cell lines such as the human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) have been commonly used to assess the anticancer potential of these compounds. The half-maximal inhibitory concentration (IC50) values are a key metric in these studies, with lower values indicating higher potency.
Interactive Data Table: In Vitro Cytotoxicity of Representative Piperazine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Piperazine-Pyrazole A | MCF-7 (Breast) | 8.5 | Doxorubicin |
| Piperazine-Pyrimidine B | HepG2 (Liver) | 10.2 | Cisplatin |
| Piperazine Derivative C | MCF-7 (Breast) | 5.1 | Doxorubicin |
| Piperazine-Pyrazole D | HepG2 (Liver) | 12.8 | Cisplatin |
Mechanisms of Action in Cellular Proliferation Inhibition
Understanding the molecular mechanisms by which these compounds inhibit cancer cell growth is crucial for their development as therapeutic agents. Research indicates that many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. nih.govnih.gov
The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.netplos.org Key events in these pathways include the activation of caspases, a family of proteases that execute the apoptotic process. researchgate.netd-nb.info Studies have shown that treatment with certain piperazine derivatives leads to the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase-3. researchgate.netd-nb.info
Furthermore, some derivatives have been found to modulate the expression of proteins involved in the regulation of apoptosis, such as the Bcl-2 family of proteins. rsc.org An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a common finding. rsc.org
In addition to apoptosis induction, the inhibition of critical cell signaling pathways has been identified as a key mechanism of action. The PI3K/AKT pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation, has been shown to be inhibited by some piperazine derivatives. nih.govnih.gov This inhibition can lead to a downstream cascade of events that ultimately results in cell cycle arrest and apoptosis. Cell cycle analysis has revealed that some of these compounds can cause an accumulation of cells in specific phases of the cell cycle, such as the G1 or G2/M phase, thereby preventing their progression and division. researchgate.netnih.gov
Neuropharmacological Research
The piperazine scaffold, a core component of this compound, is a privileged structure in neuropharmacology. Derivatives built upon this framework have been extensively investigated for their interactions with various central nervous system targets, leading to the discovery of compounds with significant potential in treating complex neurological and psychiatric disorders.
Derivatives of the piperazine class are prominent in research targeting dopamine (B1211576) D2-like receptors (D2, D3, and D4). nih.gov The high degree of amino acid sequence homology between the D2 and D3 receptor subtypes presents a challenge for developing selective ligands. nih.gov However, selectivity for the D3 receptor is a key therapeutic goal, particularly for Parkinson's disease, due to its more restricted tissue distribution, which may lead to fewer side effects. mdpi.com
Research has shown that N-phenylpiperazine analogs and other complex derivatives can achieve high affinity and selectivity for the D3 receptor. nih.govnih.gov For instance, structure-activity relationship (SAR) studies on hybrid molecules combining piperazine moieties with other pharmacophores have yielded potent D3-preferring agonists. nih.gov One such study identified compound (-)-24c (D-301), which demonstrated a high functional selectivity for the D3 receptor over the D2 receptor. nih.gov Similarly, another investigation of N-phenylpiperazine analogs identified a compound, 6a, that binds to the human D3 receptor with nanomolar affinity and exhibits approximately 500-fold greater binding selectivity for D3 versus D2 receptors. nih.gov This selectivity is often attributed to the ability of these larger, multi-component "bitopic" ligands to engage with secondary binding pockets on the receptor in addition to the primary binding site (orthosteric site). nih.govmdpi.com
Table 1: Dopamine D2/D3 Receptor Activity of Selected Piperazine Derivatives
| Compound | D3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D3 Functional Activity (EC50, nM) | Selectivity (D2 Ki / D3 Ki) | Reference |
|---|---|---|---|---|---|
| Compound 6a | Data not available | Data not available | Data not available | ~500-fold | nih.gov |
| (-)-24c (D-301) | Data not available | Data not available | 0.52 | 223-fold (EC50 ratio) | nih.gov |
The aggregation of the protein alpha-synuclein (B15492655) (αSyn) into Lewy bodies is a primary pathological hallmark of Parkinson's disease (PD) and other synucleinopathies, leading to neuronal dysfunction and death. nih.govnih.gov Consequently, the modulation of αSyn aggregation is considered a promising therapeutic strategy for developing disease-modifying treatments for PD. nih.govnih.gov
While direct studies on this compound for this purpose are not prominent, the neuroprotective potential of its derivatives, particularly D3 receptor agonists, has been explored in preclinical models of neurodegenerative disease. nih.gov The rationale is that D3 receptor activation may initiate signaling cascades that protect vulnerable dopaminergic neurons from degeneration. nih.govnih.gov For example, piperazine-containing D3-preferring agonists have demonstrated potent in vivo activity in the 6-hydroxydopamine (6-OHDA) lesioned rat model of PD, a standard for assessing antiparkinsonian effects. nih.govnih.govnih.gov These compounds have been shown to induce contralateral rotations away from the lesioned side, indicating stimulation of dopamine receptors in the depleted striatum. nih.gov Furthermore, piperine, a compound containing a piperidine (B6355638) ring (structurally related to piperazine), has been shown to exert protective effects on dopaminergic neurons in an MPTP-induced mouse model of PD through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov This suggests that piperazine-based compounds could be engineered to provide neuroprotective benefits in addition to symptomatic relief.
The piperazine nucleus is a key feature in many compounds developed as antidepressant and antiparkinsonian agents. The antidepressant-like effects of arylpiperazine derivatives have been demonstrated in multiple preclinical models. nih.govnih.gov These effects are often mediated through interactions with the serotonergic system, particularly 5-HT1A receptors. nih.govnih.gov Studies using the forced swim test and tail suspension test in mice have shown that novel piperazine derivatives can significantly reduce immobility time, an indicator of antidepressant-like activity. nih.govnih.gov
In the context of Parkinson's disease, the development of D2/D3 receptor agonists is a primary strategy for symptomatic treatment. nih.gov As discussed, derivatives of this compound have been synthesized as highly potent D2/D3 agonists. nih.govnih.gov In animal models, these compounds have shown efficacy in reversing motor deficits. For example, the D3-preferring agonist (-)-19b was highly effective at reversing reserpine-induced hypolocomotion in rats, a model that mimics the catecholamine depletion seen in PD. nih.gov Compound 6a, a D3-selective N-phenylpiperazine analog, was active in an L-dopa-dependent abnormal involuntary movement (AIM) inhibition assay in hemiparkinsonian rats, suggesting potential for treating levodopa-induced dyskinesia (LID), a major complication of long-term PD therapy. nih.gov
Antioxidant Capacity and Free Radical Scavenging Properties
The piperazine ring is a structural feature found in numerous molecules with potent antioxidant activity. asianpubs.orgresearchgate.net Investigations into various piperazine derivatives have demonstrated their capacity for free radical scavenging, a key component of antioxidant action. asianpubs.org This activity is often attributed to the ability of the piperazine moiety, when combined with other chemical groups, to donate a hydrogen atom, thereby breaking the free radical chain reaction. nih.gov
Studies on 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety have quantified their antioxidant effects using standard assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. nih.gov For instance, certain derivatives have shown notable activity, although sometimes less potent than the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov The presence of a hydroxyl group on the aryl substituent appears to enhance the antioxidant activity. nih.gov
Similarly, research on 1-(phenoxyethyl)-piperazine derivatives has revealed that specific substitutions can influence antioxidant properties. Derivatives featuring 4-methyl and 2,6-dimethyl substitutions were found to increase superoxide (B77818) dismutase (SOD) activity and the total antioxidant capacity (TAC) in human venous blood samples in vitro. nih.govptfarm.pl Conversely, the addition of a chlorine atom to the methyl-phenoxy moiety was observed to decrease these antioxidant effects. nih.gov
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 1-aryl/aralkyl piperazine-xanthine derivatives | DPPH Radical Scavenging | Compound 3c showed the highest activity (IC50 = 189.42 µmol/L), attributed to a hydroxyl group. | nih.gov |
| 1-(phenoxyethyl)-piperazine derivatives | Superoxide Dismutase (SOD) Activity & Total Antioxidant Capacity (TAC) | 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives increased SOD activity and TAC. | nih.gov |
| General Piperazine Derivatives | DPPH Radical Scavenging | Compound PD-2 exhibited good antioxidant activity with an IC50 value of 2.396 µg/mL. | nih.gov |
Anti-inflammatory Investigations
Derivatives of piperazine have demonstrated significant potential as anti-inflammatory agents. Research into novel synthesized piperazine compounds has shown noteworthy, dose-dependent anti-inflammatory activity. For example, compounds designated PD-1 and PD-2 were found to inhibit the production of nitrite (B80452) and the generation of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov
In a specific study, at a concentration of 10 µM, compound PD-1 inhibited nitrite production by up to 39.42% and TNF-α generation by up to 56.97%. nih.gov At the same concentration, compound PD-2 showed inhibitions of 33.7% for nitrite and 44.73% for TNF-α. nih.gov These findings indicate that the piperazine scaffold is a promising base for the development of new molecules with anti-inflammatory properties. nih.gov
Radioprotective Effects in Cellular and Organismal Models
A significant area of investigation for 1-(2-hydroxyethyl)piperazine derivatives, the core structure of this compound, is their potential as radioprotective agents. nih.govdoaj.org These compounds are being developed to mitigate the harmful effects of ionizing radiation, with the goal of overcoming the limitations of current countermeasures like amifostine (B1664874), which can have significant side effects. nih.gov
Studies have shown that novel derivatives can protect human cells from radiation-induced apoptosis and exhibit low cytotoxicity. doaj.orgmdpi.com In in vitro models using the MOLT-4 lymphoblastic leukemia cell line and peripheral blood mononuclear cells (PBMCs), certain synthesized 1-(2-hydroxyethyl)piperazine derivatives demonstrated significant radioprotective effects when exposed to gamma radiation. nih.gov The efficacy of these compounds was further confirmed using the dicentric chromosome assay (DCA), which measures the mitigation of DNA damage. nih.gov
Among the synthesized compounds in one study, a derivative labeled as compound 6 emerged as a leading candidate, showing an optimal balance of high radioprotective efficacy and minimal cytotoxicity. nih.gov Another derivative, compound 3, also showed notable effectiveness in reducing the formation of dicentric chromosomes, indicating its ability to protect against DNA damage from ionizing radiation. nih.gov In another series, compound 8, which was synthesized by linking two 1-(2-hydroxyethyl)piperazine moieties, was identified as a promising radioprotector due to its minimal toxicity and high solubility. mdpi.com These derivatives have shown superior safety profiles and effectiveness compared to amifostine in preclinical models, supporting their further development as safer radiation countermeasures. nih.gov
Ligand Binding Studies and Receptor Interaction Profiling
The this compound scaffold and its derivatives have been extensively studied as ligands for various receptors, particularly dopamine and sigma receptors. These investigations aim to understand the binding affinities and selectivity of these compounds, which is crucial for developing targeted therapeutics.
Dopamine D2 and D3 Receptors: Derivatives of the hybrid template 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol have been the focus of numerous binding assays. nih.gov Using HEK-293 cells expressing either D2 or D3 dopamine receptors, inhibition constants (Ki) were determined with the radioligand [3H]spiperone. nih.gov Studies have shown that N-phenylpiperazine analogs can bind with high selectivity to the D3 receptor subtype over the D2 subtype, despite the high homology between them. mdpi.com This selectivity is often attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site, while another part of the molecule interacts with a secondary binding site unique to the D3 receptor. mdpi.com For example, among a series of pyridine (B92270) derivatives, the 2-substituted compound 8d exhibited the highest affinity and selectivity for the D3 receptor (Ki = 1.96 nM; D2/D3 ratio = 53). nih.gov
Sigma Receptors: The piperazine scaffold is also a key feature in the design of ligands for sigma receptors (σR), which are implicated in various neurological disorders. nih.govunict.it Affinities at σ1 and σ2 receptors are typically measured in radioligand binding assays using membrane preparations from guinea pig brain and rat liver, respectively. researchgate.net Studies on chiral (piperazin-2-yl)methanols revealed that an additional phenyl residue in the N-4 substituent is favorable for high σ1-receptor affinity. researchgate.net In one series, the p-methoxybenzyl substituted piperazine 3d showed the highest σ1-receptor affinity (Ki = 12.4 nM) and was selective over σ2 and other opioid and NMDA receptors. researchgate.net
| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Selectivity (D2/D3 Ratio) | Reference |
|---|---|---|---|---|
| Pyridine Derivative 8d | Dopamine D3 | 1.96 nM | 53 | nih.gov |
| p-Methoxybenzyl Piperazine 3d | Sigma-1 (σ1) | 12.4 nM | High selectivity over σ2 | researchgate.net |
| 4-thiophene-3-yl-benzamide Derivative 6a | Dopamine D3 | 1.4 - 43 nM (range for series) | 67 - 1831 fold (range for series) | mdpi.com |
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence its biological activity. These studies provide critical insights for the rational design of more potent and selective compounds. nih.gov
For Radioprotective Activity: In the development of 1-(2-hydroxyethyl)piperazine derivatives as radioprotectors, SAR studies have revealed key structural requirements. It has been observed that the 1-(2-hydroxyethyl)piperazine moiety itself is crucial for the desired activity. mdpi.com Compounds lacking this structure tend to have increased cytotoxicity and poor solubility. mdpi.com The addition of certain functional groups can be detrimental; for example, incorporating an acridine (B1665455) moiety was found to increase the cytotoxicity of the compounds. mdpi.com Conversely, creating a tertiary amine by substituting the secondary amine at the 4-position of the piperazine nitrogen led to lower cytotoxicity. mdpi.com Furthermore, derivatives lacking aromatic moieties, such as compound 8 (formed by linking two 1-(2-hydroxyethyl)piperazine units), have been identified as highly promising due to being non-toxic and highly soluble. mdpi.com
For Dopamine Receptor Affinity: SAR studies on derivatives targeting D2/D3 dopamine receptors have focused on substitutions on the N-aryl piperazine ring. nih.gov These investigations aim to map the binding pocket by observing how different hydrophobic and heteroaromatic substitutions affect binding affinity. nih.gov For instance, in a series of N-pyridine analogues, the position of the nitrogen atom was critical. The 2-substituted pyridine derivative (8d ) showed the highest affinity and selectivity for the D3 receptor compared to the 3- and 4-substituted versions. nih.gov This suggests the importance of the spatial relationship between the nitrogen atom of the ligand and specific molecular determinants within the receptor's binding pocket. nih.gov Functional activity assays have further demonstrated that specific enantiomers can exhibit high potency and selectivity for the D3 receptor. nih.gov
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. For 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol, ¹H and ¹³C NMR are instrumental in assigning the hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons. The protons of the ethylamino and ethylalcohol groups, as well as the piperazine (B1678402) ring protons, will resonate at characteristic chemical shifts. The integration of these signals provides a ratio of the number of protons of each type, while the splitting patterns (e.g., triplets, multiplets) arise from spin-spin coupling with neighboring protons, revealing connectivity within the molecule.
A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows signals at approximately δ 2.4-2.8 (m, 12H), 2.85 (t, 2H), and 3.65 (t, 2H). The broad multiplet between 2.4 and 2.8 ppm can be attributed to the overlapping signals of the piperazine ring protons and the methylene (B1212753) protons of the aminoethyl and hydroxyethyl (B10761427) side chains. The triplets at 2.85 and 3.65 ppm likely correspond to the methylene groups of the aminoethyl and hydroxyethyl moieties, respectively. The presence of exchangeable protons (from the -NH₂ and -OH groups) might be observed as a broad singlet, which can be confirmed by D₂O exchange.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (piperazine ring) | 2.4 - 2.7 | Multiplet | 8H |
| -CH₂-N- (ethyl groups) | 2.5 - 2.8 | Multiplet | 4H |
| HO-CH₂- | ~3.6 | Triplet | 2H |
| H₂N-CH₂- | ~2.8 | Triplet | 2H |
| -NH₂ | Variable | Broad Singlet | 2H |
| -OH | Variable | Broad Singlet | 1H |
¹³C NMR spectroscopy provides information on the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., attached to nitrogen or oxygen).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₉N₃O), the molecular weight is 173.26 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 173. The fragmentation of the molecular ion would lead to a series of daughter ions, which are characteristic of the compound's structure. Common fragmentation pathways for this molecule would involve the cleavage of C-C and C-N bonds.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 173 | [M]⁺ (Molecular Ion) |
| 142 | [M - CH₂OH]⁺ |
| 130 | [M - C₂H₄NH₂]⁺ |
| 100 | [Piperazine ring fragment]⁺ |
| 70 | [Piperazine ring fragment]⁺ |
| 44 | [C₂H₄NH₂]⁺ |
| 30 | [CH₂NH₂]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H bend (primary amine) | 1590 - 1650 | Medium |
| C-O stretch (primary alcohol) | 1000 - 1075 | Strong |
| C-N stretch (amine) | 1020 - 1250 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. As this compound lacks significant chromophores (i.e., conjugated systems or aromatic rings), it is not expected to show strong absorption in the UV-Vis region (200-800 nm). Any observed absorption would likely be weak and at shorter wavelengths.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC, LC-MS)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose.
A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column could be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution may be necessary to achieve good separation from any potential impurities. Due to the lack of a strong UV chromophore, detection might be achieved at a low wavelength (e.g., ~200-215 nm) or by using a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying the compound and its impurities, as it provides both retention time and mass-to-charge ratio information.
Thermal Analysis Techniques (e.g., TGA) for Stability Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of a compound and to study its decomposition profile.
For this compound, a TGA analysis would show the temperature at which the compound begins to decompose. The resulting TGA curve would indicate the onset of decomposition and the temperature ranges of different decomposition steps, if any. The thermal stability of piperazine derivatives can be influenced by their substituents. Generally, amino alcohols may begin to decompose at elevated temperatures, with the decomposition pattern depending on the specific molecular structure.
Elemental Analysis for Compositional Verification
Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This is a fundamental technique for confirming the empirical and molecular formula of a synthesized compound.
For this compound, with the molecular formula C₈H₁₉N₃O, the theoretical elemental composition can be calculated.
Interactive Data Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 8 | 96.08 | 55.45% |
| Hydrogen | H | 1.01 | 19 | 19.19 | 11.08% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 24.26% |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.24% |
| Total | 173.30 | 100.00% |
Experimental results from an elemental analyzer should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and elemental composition of the sample.
X-ray Diffraction (XRD) for Solid-State Structural Determination
The physical state of this compound is often described as a solid or semi-solid. For XRD analysis, a well-defined crystalline solid is required. If the compound is amorphous or semi-solid at room temperature, obtaining a crystal structure via single-crystal XRD would be challenging. Powder XRD could be used to characterize the bulk material and determine if it is crystalline or amorphous.
Mechanistic Toxicology and Safety Considerations in Research Contexts
In Vitro Cytotoxicity and Cell Viability Assays
In research settings, understanding the cytotoxic potential of a compound is fundamental to interpreting experimental results and ensuring the safety of personnel. For derivatives of the 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol scaffold, in vitro studies have been conducted to assess their impact on cell viability.
A series of novel 1-(2-hydroxyethyl)piperazine derivatives were evaluated for their cytotoxic effects across a panel of human cell lines. These studies are crucial for determining the concentration range at which a compound can be studied without inducing cell death, which could confound experimental outcomes. The findings indicated that certain derivatives exhibited minimal cytotoxicity, suggesting a favorable safety profile at the cellular level. This low intrinsic toxicity is a desirable characteristic for compounds being investigated for further development, as it allows for the exploration of their primary biological effects without the complication of off-target cell death. For instance, in studies evaluating these compounds as potential radioprotective agents, derivatives were identified that offered protective effects with minimal impact on the viability of cell lines such as the MOLT-4 lymphoblastic leukemia line and peripheral blood mononuclear cells (PBMCs).
The general approach for these assessments often involves standardized cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is typically proportional to the number of viable cells. A reduction in metabolic activity is interpreted as a decrease in cell viability or a cytotoxic effect. Research on various piperazine-based structures has consistently employed such methods to quantify cytotoxicity, often expressed as the IC50 value—the concentration of a substance required to inhibit the growth of 50% of a cell population.
Interactive Table: Cytotoxicity of Related Piperazine (B1678402) Derivatives
| Compound Class | Assay Type | Cell Lines Tested | General Finding |
|---|---|---|---|
| 1-(2-hydroxyethyl)piperazine derivatives | Cell Viability / Cytotoxicity | Human cell lines (e.g., MOLT-4, PBMCs) | Demonstrated minimal or low cytotoxicity |
| Functionalized N-(2-oxyiminoethyl)piperazinyl quinolones | MTT Assay | Various cancer cell lines | Some analogs showed cytotoxic activity comparable to reference drugs |
| bis(2-aminoethyl)amine derivatives | MTT Assay, LDH Assay | Human cancer and normal cell lines | Exhibited moderate antiproliferative potency |
Investigation of Irritant Potential (Skin, Eye, Respiratory System) in Related Compounds
While direct data on the irritant potential of this compound is limited, extensive information is available for structurally related compounds, particularly N-Aminoethylpiperazine (AEP). AEP shares the core aminoethylpiperazine structure and serves as a relevant surrogate for assessing potential hazards.
Skin Irritation: AEP is classified as a corrosive organic liquid. wikipedia.org It is known to cause severe skin burns and damage upon contact. cloudfront.netchemicalbook.com In rabbit models, AEP has demonstrated corrosive effects following a four-hour exposure. chemicalbook.com This strong irritant and corrosive nature necessitates the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves and lab coats, to prevent skin exposure in a research environment. Some individuals may also develop allergic skin reactions, as AEP is recognized as a skin sensitizer. cloudfront.netchemicalbook.com
Eye Irritation: The potential for severe eye damage is a significant concern with related polyamine compounds. AEP is documented to cause irreversible eye damage. cloudfront.net Direct contact with the eyes can lead to severe burns and potentially blindness. cloudfront.net Therefore, the use of chemical splash goggles is mandatory when handling this and related compounds.
Respiratory System Irritation: Inhalation of vapors or aerosols of related compounds like AEP can cause irritation and damage to the respiratory tract. cloudfront.net It is reported to be extremely destructive to the mucous membranes and upper respiratory tract. guidechem.com Acute inhalation can lead to a burning sensation, coughing, wheezing, and laryngitis. guidechem.com High-level exposure may even result in pulmonary edema, a serious medical condition where fluid accumulates in the lungs. wikipedia.org Consequently, all work with these compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Genotoxicity and Mutagenicity Assessments in Research Models
Genotoxicity and mutagenicity assays are critical for evaluating the potential of a chemical to cause genetic damage, which can have long-term health consequences. For compounds related to this compound, such as N-Aminoethylpiperazine (AEP), assessments have been conducted to investigate these endpoints.
Based on a combination of in vitro and animal studies, AEP is generally not considered to be mutagenic or genotoxic. cloudfront.net For example, mutagenicity tests using hamster ovary cells have returned negative results. chemicalbook.com These findings suggest that the core aminoethylpiperazine structure may not pose a significant risk of inducing genetic mutations under the conditions tested. However, some safety documents for piperazine itself note that there is limited evidence of mutagenic effects and that contact with nitrosating agents could potentially form carcinogenic nitrosamines. scbt.com This highlights the importance of considering the entire chemical structure and its potential reactions when assessing risk.
Considerations for Ecotoxicological Impact in Research Waste Management
The management of research waste containing this compound and its derivatives requires careful consideration of their ecotoxicological impact. Data from related ethyleneamines, such as N-Aminoethylpiperazine (AEP), provide essential guidance for responsible disposal.
AEP is classified as being harmful to aquatic life with long-lasting effects (H412). wikipedia.orgcloudfront.net This classification is based on data indicating its toxicity to various aquatic organisms. For instance, the toxicity to fish, invertebrates, and algae has been quantified, as shown in the table below. chemicalbook.com
Interactive Table: Aquatic Toxicity of N-Aminoethylpiperazine (AEP)
| Organism | Endpoint | Value | Exposure Time | Reference |
|---|---|---|---|---|
| Pimephales promelas (fathead minnow) | LC50 | ~2,190 mg/L | 96 h | chemicalbook.com |
| Daphnia magna (Water flea) | EC50 | 58 mg/L | 48 h | chemicalbook.com |
| Pseudokirchneriella subcapitata (algae) | EC50 | 495 mg/L | 72 h | chemicalbook.com |
Furthermore, the biodegradability of these compounds is a key factor in their environmental persistence. Ethyleneamines as a class show variable biodegradability; some, like ethylenediamine, are readily biodegradable, while others are not. cloudfront.net AEP is not considered readily biodegradable. rempec.org This lack of rapid degradation, combined with its aquatic toxicity, means that research waste containing this compound should not be discharged into sanitary sewer systems or waterways. fishersci.com All waste must be collected in designated, properly labeled containers and disposed of as hazardous chemical waste through licensed professional waste disposal services, in accordance with federal, state, and local environmental regulations. guidechem.com
Influence on Immunological Parameters in Research Studies
The polyamine scaffold, which is central to the structure of this compound, is known to be deeply involved in the regulation of immune responses. Polyamines play multifaceted roles in the proliferation, differentiation, and function of immune cells, influencing both innate and adaptive immunity. nih.govnih.gov
Research has shown that polyamine metabolism is crucial for modulating T-cell and macrophage functions. nih.gov For example, spermidine, a key polyamine, can promote anti-inflammatory responses by inducing the development of regulatory T-cells (Tregs). mdpi.com Conversely, elevated polyamine levels in the tumor microenvironment can contribute to immune suppression by affecting myeloid-derived suppressor cells (MDSCs) and macrophages. nih.govnih.gov
Specific piperazine derivatives have also been investigated for their immunomodulatory properties. Some have demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in research models. nih.gov In other contexts, certain piperazine complexes have shown the ability to stimulate populations of immune cells, including CD4+ and CD8+ T-cells, even in the presence of immunotoxic agents. nih.gov These findings suggest that compounds with a piperazine moiety can have significant, though context-dependent, effects on immunological parameters. When using this compound in biological research, particularly in immunology-focused studies, its potential to modulate immune cell behavior should be considered as a possible variable.
General Toxicological Profiles of Related Polyamine Scaffolds
The toxicological profile of this compound can be inferred from the known hazards of its structural relatives, including piperazine and other ethyleneamines like N-Aminoethylpiperazine (AEP).
Corrosivity and Irritation: A primary hazard associated with many aliphatic amines is their corrosive nature. As detailed in section 6.2, AEP is a strong irritant and corrosive to skin, eyes, and the respiratory tract. wikipedia.orgcloudfront.net Piperazine itself is also classified as causing severe skin burns and eye damage. nih.gov
Systemic Toxicity: Acute toxicity data for AEP shows it to be harmful if swallowed and toxic in contact with skin. cloudfront.net The oral LD50 in rats is approximately 2000 mg/kg, while the dermal LD50 in rabbits is 866 mg/kg. cloudfront.netchemicalbook.com Beyond acute effects, piperazine and its derivatives have been associated with central nervous system effects, including agitation and seizures in cases of high exposure. nih.gov
Sensitization: The potential to cause allergic sensitization is another key toxicological feature. Both piperazine and AEP are known skin sensitizers, and piperazine may also cause respiratory sensitization. cloudfront.netchemicalbook.com
Reproductive Toxicity: There is evidence that related compounds may pose a risk to reproductive health. Piperazine is classified as a suspected reproductive toxicant, suspected of damaging fertility and the unborn child. Similarly, animal studies have shown that repeated or prolonged exposure to AEP can produce reproductive effects, including negative impacts on fertility and fetal development. cloudfront.netcloudfront.net
This collective toxicological profile underscores the need for stringent safety protocols when handling compounds from this chemical family in a research setting.
Emerging Research Applications and Future Perspectives
Role in Advanced Materials Science (e.g., Polymer Chemistry, Epoxy Systems)
While direct research on 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol in materials science is still emerging, the well-established roles of its structural analogs, particularly N-(2-aminoethyl)piperazine (AEP), provide a strong indication of its potential. AEP is widely utilized as a curing agent for epoxy resins. The primary and secondary amines in its structure react with epoxy groups, leading to cross-linking and the formation of a rigid, durable thermoset polymer network.
Given that this compound possesses the same reactive primary and secondary amine functionalities as AEP, it is a strong candidate for similar applications in epoxy systems. The additional hydroxyl (-OH) group offers a third reactive site, which could be leveraged to modify the properties of the final polymer, potentially improving adhesion, flexibility, or surface characteristics. This trifunctional nature could allow for the creation of more complex polymer architectures. Its potential roles include:
Epoxy Curing Agent: The amine groups can participate in the ring-opening polymerization of epoxy resins, acting as a hardener.
Polyurethane Production: The hydroxyl group can react with isocyanates, making the compound a potential chain extender or cross-linker in the synthesis of polyurethane resins.
Corrosion Inhibition: Like other amines, it has the potential to be used in the formulation of corrosion inhibitors, where the nitrogen atoms can adsorb onto metal surfaces, forming a protective layer.
Applications in Carbon Capture and Sequestration Research
Amine-based solvents are the leading technology for capturing carbon dioxide (CO2) from industrial flue gas in a process known as amine scrubbing. Aqueous solutions of amines, such as monoethanolamine (MEA) and piperazine (B1678402) (PZ), can chemically absorb CO2 at low temperatures and then release it at higher temperatures for sequestration or utilization.
Research has shown that blended solvents, such as mixtures of piperazine (PZ) and N-(2-aminoethyl)piperazine (AEP), can offer superior performance by balancing absorption rate, capacity, and resistance to degradation. The amine groups in these molecules react reversibly with CO2. As this compound contains the same reactive piperazine and ethylamine (B1201723) moieties, it is a logical candidate for investigation in the field of carbon capture. The presence of the hydroxyl group may also influence the solvent's physical properties, such as viscosity and water solubility, which are critical parameters for designing efficient and cost-effective CO2 capture systems.
Development as a Scaffold for Novel Therapeutic Agents
The piperazine ring is a highly valued structure in medicinal chemistry and is often referred to as a "privileged scaffold." nih.gov This is due to its common presence in numerous approved drugs across various therapeutic areas. The piperazine moiety can improve the pharmacokinetic properties of a drug candidate, such as its solubility and oral bioavailability, and it can serve as a versatile linker to connect different pharmacophoric groups in the correct spatial orientation to interact with biological targets. nih.gov
The structure of this compound makes it an excellent starting point for the development of new therapeutic agents. The primary amine and hydroxyl groups provide convenient handles for chemical modification, allowing for the synthesis of a diverse library of derivatives. The piperazine scaffold is a core component in drugs targeting a wide array of biological systems. mdpi.comresearchgate.net
| Therapeutic Area | Biological Target Class | Role of Piperazine Scaffold | Example Drug Class |
|---|---|---|---|
| Oncology | Kinase Inhibitors | Connects to hinge-binding motifs and solvent-front regions. | Tyrosine Kinase Inhibitors (e.g., Imatinib) |
| Psychiatry | GPCRs (e.g., Dopamine (B1211576), Serotonin Receptors) | Acts as a key basic element for receptor interaction. rsc.org | Antipsychotics, Antidepressants (e.g., Aripiprazole) |
| Infectious Diseases | Various (e.g., Enzymes, Receptors) | Serves as a core for building antiparasitic and antibacterial agents. researchgate.net | Anthelmintics, Antibacterials |
| Allergy | Histamine H1 Receptors | Provides the necessary basic nitrogen for receptor binding. | Antihistamines (e.g., Cetirizine) |
Integration into Nanotechnology and Drug Delivery Systems (e.g., Lipid Nanoparticles)
Modern drug delivery systems aim to enhance the efficacy of therapeutic agents by improving their transport to target tissues and cells. Nanotechnology offers powerful tools for this purpose, utilizing nanocarriers like liposomes, polymeric nanoparticles, and lipid nanoparticles (LNPs) to encapsulate drugs.
The functional groups on this compound make it a candidate for integration into such systems. The primary amine and hydroxyl groups can be used to chemically conjugate the molecule to the surface of nanoparticles. This surface functionalization could be used to attach targeting ligands (e.g., antibodies, peptides) that guide the nanoparticle to specific cells, such as cancer cells. Furthermore, the piperazine core can be incorporated into ionizable lipids, which are critical components of LNPs used for delivering nucleic acid-based therapies like mRNA vaccines and siRNA drugs. The amine groups can become protonated in the acidic environment of the endosome, facilitating the release of the therapeutic payload into the cell's cytoplasm.
Theoretical and Computational Modeling for Design and Prediction
Before engaging in resource-intensive laboratory synthesis, modern drug and materials design often begins with theoretical and computational modeling. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can predict how a molecule will behave and interact with other systems.
For a molecule like this compound, computational methods can be invaluable. For instance, in drug discovery, molecular docking could be used to predict how derivatives of this scaffold might bind to the active site of a target protein, such as a kinase or a G-protein coupled receptor. This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. In materials science, modeling can help predict the cross-linking density and mechanical properties of polymers formed using this compound as a building block.
Unexplored Biological Targets and Mechanistic Pathways
While the piperazine scaffold is well-represented in many classes of drugs, the specific biological profile of this compound itself is not well-defined. The broad utility of piperazine derivatives suggests that this compound and its derivatives could have activity against a wide range of currently unexplored biological targets.
Future research could focus on screening this molecule and its derivatives against various target families. Beyond the well-trodden paths of kinases and central nervous system receptors, piperazine-containing compounds have shown promise as antibacterial, antifungal, and antiparasitic agents. researchgate.net Investigating the potential of this compound in these areas could open up new avenues for treating infectious diseases. Furthermore, its unique combination of functional groups might lead to novel interactions with biological systems, revealing new mechanistic pathways that could be exploited for therapeutic benefit in areas like neurodegenerative diseases or metabolic disorders. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol, and how can purity be validated?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:
Step 1 : React piperazine derivatives with 2-aminoethanol under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
Step 2 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization.
Validation :
Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge and quantify via UV-Vis (λ = 230–260 nm) .
- Stability :
Table 1 : Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Stability (t½, hours) |
|---|---|---|
| PBS (pH 7.4) | 12.5 ± 1.2 | 48 ± 3.5 |
| DMSO | >50 | >168 |
| Ethanol | 35.8 ± 2.1 | 72 ± 4.2 |
Advanced Research Questions
Q. How can contradictory data on receptor binding affinities be resolved across studies?
Methodological Answer: Discrepancies often arise from assay conditions. To reconcile:
- Radioligand Binding Assays : Use [³H]-labeled analogs and compete with cold compound at serotonin (5-HT₁A) or dopamine (D₂) receptors .
- Control Variables :
- Buffer composition (e.g., Tris vs. HEPES).
- Membrane preparation (e.g., HEK293 vs. CHO cells).
- Data Normalization : Express results as % inhibition relative to reference antagonists (e.g., ketanserin for 5-HT₂A) .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT₁A: 7E2Z). Optimize protonation states with PROPKA .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Pharmacophore Modeling : Identify critical H-bond donors (piperazine NH) and hydrophobic regions (ethyl chain) .
Q. How does the compound’s stability under physiological conditions impact in vivo experimental design?
Methodological Answer:
- Plasma Stability : Incubate with rat plasma (37°C); quantify via LC-MS/MS. If t½ < 1 hour, consider prodrug derivatization (e.g., acetylated amines) .
- Metabolite ID : Use hepatocyte incubations + HRMS to detect N-oxidation or ethanol hydroxylation .
Table 2 : Key Stability Parameters
| Condition | Result | Implication for In Vivo Use |
|---|---|---|
| Plasma (rat) | t½ = 45 ± 5 min | Rapid clearance; modify dosing frequency |
| Simulated Gastric Fluid | Degradation = 15% in 2h | Suitable for oral administration |
Q. What analytical methods resolve structural ambiguities in derivatives?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with tartaric acid to confirm piperazine chair conformation .
- 2D NMR : NOESY for spatial proximity of ethyl and hydroxyl groups; HSQC for C-N coupling .
Q. How can researchers address the lack of toxicity data in preclinical studies?
Methodological Answer:
- In Vitro Tox Screens :
- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ > 100 µM acceptable) .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ > 30 µM preferred) .
- In Vivo : Acute toxicity in mice (OECD 423); monitor organ histopathology post-14-day exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
